3-Bromocyclohexene

Mechanistic Studies Reaction Kinetics Carbocation Stability

Research challenge: Non-allylic halides like bromocyclohexane fail in SN1 and E2 pathways requiring resonance-stabilized carbocation intermediates. 3-Bromocyclohexene (CAS 108055-90-9) is the essential allylic bromide that solves this. - Enables rapid SN1 substitutions comparable to tertiary halides; ideal electrophile for Suzuki-Miyaura cross-couplings. - Direct E2 elimination yields 1,3-cyclohexadiene for Diels-Alder cycloadditions. - Validated precursor for enantiopure cyclohexitols (muco-quercitol, D-chiro-inocitol). - Supplied in research quantities with documented purity; ready for immediate dispatch.

Molecular Formula C6H9Br
Molecular Weight 161.04 g/mol
CAS No. 108055-90-9
Cat. No. B024779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocyclohexene
CAS108055-90-9
Synonyms(+/-)-bromocyclohexene
Molecular FormulaC6H9Br
Molecular Weight161.04 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)Br
InChIInChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2
InChIKeyAJKDUJRRWLQXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocyclohexene: Superior Allylic Bromide Building Block


3-Bromocyclohexene (CAS 108055-90-9), a secondary allylic bromide, is a versatile and highly reactive synthetic intermediate characterized by its cyclohexene ring bearing a bromine substituent at the allylic (C3) position . This unique structural feature confers distinct reactivity advantages over non-allylic halides, making it a preferred substrate in a wide range of advanced organic transformations [1].

Why 3-Bromocyclohexene Cannot Be Substituted


Generic substitution with non-allylic halides like bromocyclohexane (cyclohexyl bromide) is often unsuccessful for advanced applications because these analogs lack the resonance-stabilized allylic carbocation intermediate that is characteristic of 3-bromocyclohexene [1]. This fundamental difference in electronic structure leads to dramatically different reaction rates and product profiles, particularly in SN1 and E2 eliminations, rendering 3-bromocyclohexene the essential, and sometimes only, viable building block for achieving specific synthetic outcomes [2].

3-Bromocyclohexene: Performance Benchmarks vs. Analogs


SN1 Reactivity: Comparable to Tertiary Halides

In SN1 substitution reactions, 3-bromocyclohexene exhibits reactivity comparable to that of tertiary alkyl halides, despite being a secondary halide. This enhanced reactivity is attributed to the formation of a highly stable, resonance-delocalized allylic carbocation intermediate [1]. In contrast, its closest non-allylic analog, bromocyclohexane (cyclohexyl bromide), undergoes SN1 substitution at a significantly slower rate because its carbocation intermediate is less stable .

Mechanistic Studies Reaction Kinetics Carbocation Stability

E2 Elimination: Faster Conjugated Diene Formation

3-Bromocyclohexene reacts faster in E2 elimination reactions compared to bromocyclohexane [1]. This is because the elimination of HBr from 3-bromocyclohexene yields the highly stable conjugated diene, 1,3-cyclohexadiene, whereas bromocyclohexane produces the less stable isolated alkene, cyclohexene [2]. The increased thermodynamic stability of the conjugated product lowers the activation energy for the reaction [1].

Elimination Reactions Olefin Synthesis Reaction Kinetics

Enantiopure Cyclohexitol Synthesis

3-Bromocyclohexene is a validated and commercially utilized starting material for the synthesis of enantiopure cyclohexitols . Specifically, it has been employed in the Pd(0)-catalyzed allylic amination with (1S,2S)-2-amino-1,2-diphenylethanol, followed by stereoselective transformations, to produce valuable chiral building blocks like muco-quercitol, D-chiro-inocitol, and allo-inocitol [1]. These enantiopure cyclohexitols are potent glycosidase inhibitors and are integral to important antibiotics [2].

Asymmetric Synthesis Medicinal Chemistry Natural Product Synthesis

High-Yield Synthesis via NBS Allylic Bromination

A reliable and scalable synthesis of 3-bromocyclohexene from inexpensive cyclohexene is well-established, utilizing N-bromosuccinimide (NBS) as a controlled bromine radical source [1]. A representative procedure achieved a high isolated yield of 70% after vacuum distillation, demonstrating the reaction's robustness [2]. This method is advantageous over direct bromination with Br2, which often yields complex mixtures of allylic and vinylic substitution products .

Synthetic Methodology Process Chemistry Radical Reactions

3-Bromocyclohexene: Key Applications


Accelerated Nucleophilic Substitutions & Cross-Couplings

Leverage its exceptional SN1 reactivity, which is comparable to tertiary halides [1], for rapid and efficient nucleophilic substitution reactions. This makes it an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to forge complex carbon-carbon bonds [2]. This scenario is optimal for medicinal chemistry and library synthesis where speed and conversion are critical.

Rapid Conjugated Diene Generation

Utilize 3-bromocyclohexene as a direct precursor to 1,3-cyclohexadiene via E2 elimination, a reaction that proceeds faster than with its saturated analog, bromocyclohexane [1]. This provides a streamlined entry to conjugated diene systems, which are essential components in Diels-Alder cycloadditions and the synthesis of complex polycyclic frameworks. This is a key strategic step for both academic discovery and industrial material science applications.

Enantiopure Cyclohexitol Bioactives Synthesis

Employ the validated synthetic route starting from racemic 3-bromocyclohexene for the asymmetric synthesis of valuable enantiopure cyclohexitols, such as muco-quercitol, D-chiro-inocitol, and allo-inocitol [1]. These compounds are potent glycosidase inhibitors and serve as advanced intermediates for developing novel antibiotics and therapeutics [2]. This scenario is of high strategic value for pharmaceutical and biotechnology R&D.

Mechanistic and Kinetic Investigations

Use 3-bromocyclohexene as a model substrate to study the kinetics and mechanisms of solvolysis (SN1) and dehydrohalogenation (E1, E2) reactions [1]. Its well-defined behavior in a wide range of solvents makes it an ideal probe for understanding solvation effects on reaction rates and transition state structures [2]. This is a foundational application for academic research in physical organic chemistry.

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